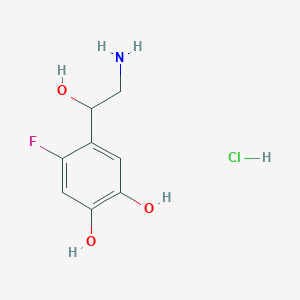

6-Fluoronorepinephrine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorhydrate de 6-fluoronoradrénaline est une catécholamine synthétique et un agoniste total sélectif pour les récepteurs adrénergiques alpha-1 et alpha-2 . Il est structurellement apparenté à la noradrénaline, avec un atome de fluor substitué à la sixième position du cycle aromatique . Ce composé a été largement utilisé dans la recherche scientifique pour étudier la fonction des récepteurs adrénergiques et leur rôle dans divers processus physiologiques et comportementaux .

Méthodes De Préparation

La synthèse du chlorhydrate de 6-fluoronoradrénaline implique la substitution d'un atome de fluor à la sixième position du cycle aromatique de la noradrénaline . La voie de synthèse comprend généralement les étapes suivantes :

Matière de départ : La synthèse commence par un précurseur approprié, comme un dérivé benzénique fluoré.

Fluorination : Le précurseur subit une réaction de fluorination pour introduire l'atome de fluor à la position souhaitée.

Hydroxylation : L'intermédiaire fluoré est ensuite hydroxylé pour introduire les groupes hydroxyles aux positions appropriées sur le cycle aromatique.

Amination : L'intermédiaire hydroxylé subit une amination pour introduire le groupe amino, ce qui conduit à la formation de la 6-fluoronoradrénaline.

Formation du chlorhydrate : Enfin, le composé est converti en sa forme de sel de chlorhydrate pour une stabilité et une solubilité accrues.

Analyse Des Réactions Chimiques

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | UV light, 254 nm, RT | 60–70% |

| 2 | TMSCN, ZnI₂ catalyst | 85% |

| 3 | LiAlH₄, THF, 0°C | 78% |

| 4 | BBr₃, CH₂Cl₂, −78°C | 92% |

Enantiomeric Resolution

Racemic 6-FNE hydrochloride is resolved using chiral chromatography :

-

Method : Chiral HPLC (Chiralpak AD-H column) with ethanol/hexane/trifluoroacetic acid (80:20:0.1) eluent.

-

Outcome : Isolation of (−)-6-FNE (α₁/α₂-adrenergic agonist) and (+)-6-FNE (less active enantiomer) with >99% enantiomeric excess (ee) .

Radiolabeling via Nucleophilic Aromatic Substitution

For positron emission tomography (PET) applications, 6-[¹⁸F]fluoronorepinephrine is synthesized :

-

Step 1 : Nitro precursor 63 undergoes nucleophilic fluorination with K¹⁸F/Kryptofix 2.2.2 in DMF at 120°C.

-

Step 2 : Reduction of the nitro group with sodium borohydride/NiCl₂ yields the amine intermediate.

-

Step 3 : Acid hydrolysis (HCl) forms 6-[¹⁸F]FNE hydrochloride.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Specific Activity | 2–5 Ci/μmol |

| Radiochemical Yield | 20% (EOB) |

Oxidative Stability and Degradation

6-FNE hydrochloride is sensitive to oxidation due to its catechol moiety:

-

Degradation Pathway : Auto-oxidation in aqueous solutions (pH > 5) forms quinone derivatives.

-

Stabilizers : Ascorbic acid (0.1% w/v) or EDTA (0.01 M) reduces degradation by >90% over 24 hours at 25°C .

Functional Group Reactivity

Applications De Recherche Scientifique

Neuropharmacological Research

Antidepressant Effects

Recent studies have demonstrated that 6-FNE possesses notable antidepressant-like effects when administered intracerebrally. In experiments involving mice, 6-FNE showed significant anti-immobility effects in forced swim and tail suspension tests, indicating its potential as an antidepressant agent. The compound's action appears to be primarily mediated through α2-adrenergic receptors, contrasting with endogenous catecholamines that predominantly engage α1-receptors . This characteristic positions 6-FNE as a valuable candidate for further exploration in the treatment of mood disorders.

Behavioral Studies

The infusion of 6-FNE into the locus coeruleus of rodents has been associated with increased hyperactivity and behavioral disinhibition. This effect is attributed to the suppression of activity in this brain region through α1-adrenergic receptor stimulation . Such findings underline the compound's utility in studying the complex interactions between adrenergic signaling and behavior.

Cardiovascular Research

Adrenergic Receptor Studies

6-FNE serves as a selective agonist for both α1- and α2-adrenergic receptors, making it an essential tool for investigating adrenergic signaling pathways in cardiovascular research. It has been shown to elicit accumulations of cyclic AMP in various brain regions, indicating its role in modulating neurotransmitter release and vascular responses . The compound's ability to selectively activate these receptors allows researchers to dissect the physiological roles of adrenergic signaling in heart function and vascular regulation.

Comparative Efficacy Studies

A comparative analysis of 6-FNE with other adrenergic agents highlights its unique profile:

| Compound | EC50 (μM) | Receptor Type | Effect |

|---|---|---|---|

| 6-Fluoronorepinephrine (6-FNE) | ~30 | Selective α-adrenergic | Antidepressant-like action |

| Norepinephrine | Variable | Mixed α/β-adrenergic | General adrenergic effects |

| Dexmedetomidine | Variable | Selective α2-adrenergic | Sedative effects |

This table illustrates that while 6-FNE shows comparable efficacy to established agents like dexmedetomidine, it offers a more targeted approach due to its selectivity for α-adrenergic receptors .

Mécanisme D'action

6-Fluoronorepinephrine hydrochloride exerts its effects by selectively binding to and activating alpha-1 and alpha-2 adrenergic receptors . This activation leads to various physiological responses, including increased heart rate, vasoconstriction, and enhanced neurotransmitter release. The compound’s mechanism of action involves the stimulation of intracellular signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway, which mediates its effects on target cells .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de 6-fluoronoradrénaline est unique parmi les catécholamines en raison de son activité agoniste totale sélective aux récepteurs adrénergiques alpha-1 et alpha-2 . Parmi les composés similaires, on trouve :

Noradrénaline : Le composé parent, qui n'a pas de substitution de fluor et a une sélectivité de récepteur différente.

Adrénaline : Une autre catécholamine avec une activité de récepteur plus large, y compris les récepteurs bêta-adrénergiques.

Dopamine : Une catécholamine apparentée avec des cibles de récepteurs et des effets physiologiques distincts.

Comparé à ces composés, le chlorhydrate de 6-fluoronoradrénaline offre des avantages uniques en recherche grâce à son activité de récepteur sélective et à sa stabilité .

Activité Biologique

6-Fluoronorepinephrine hydrochloride (6-FNE) is a synthetic analog of norepinephrine, notable for its selective agonistic activity on α-adrenergic receptors. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the treatment of mood disorders and its role in studying adrenergic receptor functions.

- IUPAC Name : this compound

- Molecular Formula : C₈H₁₀FNO₃

- Molar Mass : 187.17 g/mol

6-FNE acts primarily as a full agonist at both α₁ and α₂ adrenergic receptors, distinguishing it from other catecholamines. Its mechanism involves:

- α₁-Adrenergic Activation : Leads to vasoconstriction and increased peripheral resistance.

- α₂-Adrenergic Activation : Inhibits neurotransmitter release, which can modulate mood and anxiety levels.

Antidepressant Effects

Research indicates that 6-FNE exhibits significant antidepressant-like effects in animal models. A study demonstrated that administration of 6-FNE in the fourth ventricle of mice resulted in:

- Increased Anti-immobility Behavior : Observed during forced swim and tail suspension tests, indicating reduced depressive behavior.

- Comparison with Established Antidepressants : Its effects were comparable or superior to desmethylimipramine, a known antidepressant .

Neuropharmacological Studies

Further studies have shown that:

- Dosing Effects : The antidepressant action was most pronounced at mid-dose levels, while higher doses led to a decline in efficacy, suggesting potential pro-depressant effects at elevated concentrations .

- Fos Expression Analysis : Investigations into brain activity revealed that 6-FNE inhibited neural activity in stress-responsive regions (locus coeruleus and paraventricular hypothalamus) while enhancing activity in areas associated with motivation (nucleus accumbens shell and lateral septal nucleus) .

Comparative Analysis with Other Compounds

| Compound | Primary Action | Efficacy Comparison |

|---|---|---|

| 6-Fluoronorepinephrine | Antidepressant, α1 and α2 Agonist | Comparable to desmethylimipramine |

| Dexmedetomidine | Selective α2 Agonist | Similar antidepressant action but slower onset |

| Norepinephrine | Non-selective Adrenergic Agonist | Less specific effects on depressive behavior |

Synthesis and Structural Considerations

The synthesis of 6-FNE involves fluorination at the 6-position of norepinephrine, which enhances its biological properties. The presence of fluorine significantly increases the phenolic acidity and alters the pharmacokinetic profile of the compound . This modification is critical for its selective activity at adrenergic receptors.

Case Studies

A notable case study highlighted the use of 6-FNE in rodent models where infusion into the locus coeruleus resulted in:

Propriétés

Numéro CAS |

70952-50-0 |

|---|---|

Formule moléculaire |

C8H11ClFNO3 |

Poids moléculaire |

223.63 g/mol |

Nom IUPAC |

4-(2-amino-1-hydroxyethyl)-5-fluorobenzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C8H10FNO3.ClH/c9-5-2-7(12)6(11)1-4(5)8(13)3-10;/h1-2,8,11-13H,3,10H2;1H |

Clé InChI |

QGDCLYPALFHCCD-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |

SMILES canonique |

C1=C(C(=CC(=C1O)O)F)C(CN)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.